molecular formula C13H9BrCl2O B7858478 3-Bromobenzyl-(2,4-dichlorophenyl)ether

3-Bromobenzyl-(2,4-dichlorophenyl)ether

Cat. No.: B7858478
M. Wt: 332.0 g/mol
InChI Key: FQVYDPYIJQFEIC-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(2,4-dichlorophenyl)ether is an organic compound characterized by the presence of bromine, benzyl, and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(2,4-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 2,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzyl chloride+2,4-DichlorophenolK2CO3,DMFThis compound+KCl\text{3-Bromobenzyl chloride} + \text{2,4-Dichlorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KCl} 3-Bromobenzyl chloride+2,4-DichlorophenolK2​CO3​,DMF​this compound+KCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(2,4-dichlorophenyl)ether undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted ethers.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-Bromobenzyl-(2,4-dichlorophenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(2,4-dichlorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzyl-(2,4-dichlorophenyl)ether
  • 3-Chlorobenzyl-(2,4-dichlorophenyl)ether
  • 3-Fluorobenzyl-(2,4-dichlorophenyl)ether

Uniqueness

This compound is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atom, in particular, enhances the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

1-[(3-bromophenyl)methoxy]-2,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(15)7-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVYDPYIJQFEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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